molecular formula C9H14ClNS B13447426 N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride CAS No. 2913244-26-3

N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride

Cat. No.: B13447426
CAS No.: 2913244-26-3
M. Wt: 203.73 g/mol
InChI Key: YDBMMJXGMUVMMD-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride is a compound that features a thiophene ring, a cyclobutane ring, and an amine group. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The compound’s unique structure makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No.

2913244-26-3

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)cyclobutanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-3-8(4-1)10-7-9-5-2-6-11-9;/h2,5-6,8,10H,1,3-4,7H2;1H

InChI Key

YDBMMJXGMUVMMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to interact with various biological molecules, potentially modulating their activity. The compound’s amine group can also form hydrogen bonds and ionic interactions with target molecules, further influencing its biological effects .

Biological Activity

N-[(thiophen-2-yl)methyl]cyclobutanamine hydrochloride is a compound with potential biological activity, particularly due to the presence of the thiophene moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its structural characteristics, relevant research findings, and potential therapeutic applications.

Structural Characteristics

The compound has the following structural information:

  • Molecular Formula : C9H13NS
  • SMILES Representation : C1CC(C1)NCC2=CC=CS2
  • InChI : InChI=1S/C9H13NS/c1-3-8(4-1)10-7-9-5-2-6-11-9/h2,5-6,8,10H,1,3-4,7H2

2D Structure Visualization

2D Structure

Biological Activity of Thiophene Derivatives

Thiophene derivatives have been extensively studied for their biological activities. The presence of the thiophene ring enhances the compound's interaction with various biological targets due to its electron-rich nature and bioisosteric properties. A review identified that thiophene-containing compounds have been approved for various therapeutic uses including:

  • Anti-inflammatory
  • Anticancer
  • Antidiabetic
  • Neurological disorders

Table 1: Summary of FDA-approved Thiophene-based Drugs

Drug NameCategoryBiological TargetMechanism of ActionApproved YearExcretion Method
BrinzolamideSmall moleculeCarbonic anhydrase-II (CA-II)Inhibition reduces bicarbonate formation1989Primarily urine
ClopidogrelAntiplateletPlatelet aggregationInhibition of ADP-induced platelet aggregation1997Urine
Tiaprofenic AcidAnti-inflammatoryCOXInhibition of cyclooxygenase1988Urine

Study on Biological Activity of Thiophene Derivatives

A study focused on 3-(thiophen-2-yl)pyridine derivatives demonstrated significant biological activity against various pathogens. The research employed several measurement techniques to assess the effectiveness of these compounds in treating health conditions such as inflammation and cancer.

Key Findings:

  • Anticancer Activity : Certain thiophene derivatives exhibited potent anticancer properties by targeting specific kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Compounds were found to inhibit COX enzymes, reducing inflammation markers in vitro.
  • Neuroprotective Effects : Some derivatives showed promise in crossing the blood-brain barrier, suggesting potential applications in treating neurological disorders.

The mechanisms underlying the biological activity of N-[(thiophen-2-yl)methyl]cyclobutanamine hydrochloride can be attributed to:

  • Receptor Binding : The planarity of the thiophene ring enhances ligand-receptor interactions.
  • Enzyme Inhibition : Compounds often act as inhibitors for enzymes involved in inflammatory pathways.

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